molecular formula C16H13BrN2OS B2599922 2-bromo-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide CAS No. 864860-72-0

2-bromo-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2599922
CAS No.: 864860-72-0
M. Wt: 361.26
InChI Key: PXDBZPJQNQDRFA-UHFFFAOYSA-N
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Description

2-bromo-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azide or thiocyanate derivatives, while oxidation and reduction reactions can produce various oxidized or reduced thiazole derivatives .

Scientific Research Applications

2-bromo-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-5-methoxy-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide
  • 2-chloro-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide
  • 2-fluoro-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide

Uniqueness

2-bromo-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide is unique due to the presence of the bromine atom, which can participate in various substitution reactions, providing a versatile platform for the synthesis of diverse derivatives. Additionally, the compound’s specific substitution pattern on the thiazole ring enhances its biological activity compared to other similar compounds .

Properties

IUPAC Name

2-bromo-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2OS/c1-9-7-8-13-14(10(9)2)18-16(21-13)19-15(20)11-5-3-4-6-12(11)17/h3-8H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXDBZPJQNQDRFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=CC=CC=C3Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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